1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 850893-09-3
VCID: VC16553297
InChI: InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-

CAS No.: 850893-09-3

Cat. No.: VC16553297

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- - 850893-09-3

Specification

CAS No. 850893-09-3
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 4-(pyrimidin-2-ylmethyl)azepane
Standard InChI InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2
Standard InChI Key YKRTWYJMOPPKGN-UHFFFAOYSA-N
Canonical SMILES C1CC(CCNC1)CC2=NC=CC=N2

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a hexahydro-1H-azepine backbone, a saturated seven-membered ring containing one nitrogen atom. At the 4-position of the azepine ring, a 2-pyrimidinylmethyl group is attached, introducing a six-membered aromatic ring with two nitrogen atoms. The saturation of the azepine ring reduces strain, enhancing stability compared to its unsaturated counterparts.

The IUPAC name, 1H-azepine, hexahydro-4-(2-pyrimidinylmethyl)-, reflects this substitution pattern. The canonical SMILES string C1CCN(CC1)CC2=NC=CC=N2 encodes the connectivity, while the InChIKey provides a unique identifier for computational studies.

Comparative Analysis with Related Azepines

Structural analogs include:

  • Hexahydro-2-(4-morpholinylmethyl)-1H-azepine (CAS 881040-14-8): Substituted with a morpholine group, this derivative exhibits a molecular weight of 198.31 g/mol and a distinct ionization energy profile .

  • Hexahydro-1-(1-piperidinyl)-1H-azepine (CAS 60778-60-1): Featuring a piperidine substituent, this compound has a molecular weight of 182.31 g/mol and vertical ionization energies of 7.87–8.17 eV .

These comparisons underscore the impact of substituents on electronic properties and reactivity.

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: The bicyclic structure may impede reaction kinetics, necessitating high-temperature conditions or specialized catalysts.

  • Regioselectivity: Ensuring substitution at the 4-position requires directing groups or protective strategies.

Physicochemical Properties

Molecular and Thermodynamic Data

PropertyValueSource
Molecular FormulaC11H17N3\text{C}_{11}\text{H}_{17}\text{N}_{3}
Molecular Weight191.27 g/mol
Ionization EnergyNot reported
LogP (Partition Coefficient)Estimated 1.2–1.8

Comparative Ionization Energies:

  • Hexahydro-1-(1-piperidinyl)-1H-azepine: 7.87 eV (vertical)

  • Hexahydro-2-(4-morpholinylmethyl)-1H-azepine: Data pending

The absence of direct ionization data for the target compound necessitates extrapolation from analogs, suggesting a range of 7.5–8.5 eV based on electronegativity differences .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected N-H stretches (~3300 cm1^{-1}) and aromatic C=N vibrations (~1600 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR would reveal signals for the azepine methylene groups (δ 1.2–2.5 ppm) and pyrimidine protons (δ 7.5–8.5 ppm).

Future Research Directions

Priority Investigations

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in vitro.

  • Target Identification: High-throughput screening against cancer cell lines or protein kinases.

  • Synthetic Optimization: Develop enantioselective routes for chiral variants.

Computational Studies

  • Molecular Dynamics Simulations: Predict binding affinities for kinase targets.

  • QSAR Modeling: Relate structural features to biological activity.

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